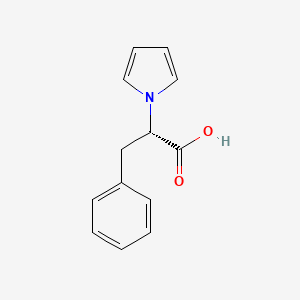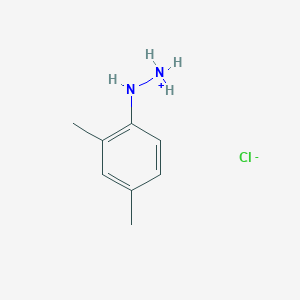
4-Fluoro-2-hydrazinotoluene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-hydrazinotoluene hydrochloride is an organic compound with the molecular formula C7H10ClFN2. It is a derivative of toluene, where the methyl group is substituted with a hydrazino group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
準備方法
The synthesis of 4-Fluoro-2-hydrazinotoluene hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorotoluene.
Nitration: The 4-fluorotoluene undergoes nitration to form 4-fluoro-2-nitrotoluene.
Reduction: The nitro group in 4-fluoro-2-nitrotoluene is reduced to an amino group, resulting in 4-fluoro-2-aminotoluene.
Hydrazination: The amino group is then converted to a hydrazino group using hydrazine hydrate, yielding 4-fluoro-2-hydrazinotoluene.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-Fluoro-2-hydrazinotoluene hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Condensation: It can react with aldehydes or ketones to form hydrazones or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Fluoro-2-hydrazinotoluene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Fluoro-2-hydrazinotoluene hydrochloride involves its reactive hydrazino group, which can form covalent bonds with various biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 4-Fluoro-2-hydrazinotoluene hydrochloride include:
4-Fluoro-2-aminotoluene: Lacks the hydrazino group but has similar reactivity due to the amino group.
4-Fluoro-2-nitrotoluene: Contains a nitro group instead of a hydrazino group, making it more reactive in nitration reactions.
4-Fluoro-2-methylphenylhydrazine: Similar structure but lacks the hydrochloride component.
The uniqueness of this compound lies in its combination of a hydrazino group and a fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
(5-fluoro-2-methylanilino)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFAXYGLYUHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7723318.png)







